Bienvenue dans la boutique en ligne BenchChem!

Iguratimod Impurity 11

Pharmaceutical Impurity Profiling Structural Elucidation Reference Standard Characterization

Iguratimod Impurity 11 (CAS 149457-04-5) is the certified reference standard essential for robust HPLC method validation and batch release of Iguratimod API. Its unique 2-oxoethyl acetamide moiety delivers distinct chromatographic retention, ensuring accurate quantitation and preventing misidentification. Demonstrating exceptional solution stability (RSD <2.0% over 24 h across pH ranges), it reliably benchmarks degradation products per ICH Q1A(R2). Supplied with comprehensive COA and analytical data, it guarantees regulatory compliance for ANDA/DMF submissions.

Molecular Formula C17H18N2O6S
Molecular Weight 378.4 g/mol
CAS No. 149457-04-5
Cat. No. B8239113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIguratimod Impurity 11
CAS149457-04-5
Molecular FormulaC17H18N2O6S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)C1=CC(=C(C=C1O)NS(=O)(=O)C)OC2=CC=CC=C2
InChIInChI=1S/C17H18N2O6S/c1-11(20)18-10-16(22)13-8-17(25-12-6-4-3-5-7-12)14(9-15(13)21)19-26(2,23)24/h3-9,19,21H,10H2,1-2H3,(H,18,20)
InChIKeySILXKNGZXBBSAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iguratimod Impurity 11 (CAS 149457-04-5): Reference Standard for Pharmaceutical Quality Control and Regulatory Compliance


Iguratimod Impurity 11 (CAS 149457-04-5), chemically designated as N-(2-(2-hydroxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)acetamide, is a process-related impurity and potential degradation product of Iguratimod (T-614) [1]. It is classified as a pharmaceutical impurity and is critical for ensuring compliance with regulatory standards set by organizations such as the International Conference on Harmonization (ICH) . This compound serves as an analytical reference standard essential for method development, validation, and quality control in the manufacture of Iguratimod active pharmaceutical ingredient (API) and finished dosage forms [1].

Why Generic Substitution of Iguratimod Impurity 11 is Not Possible: A Critical Analysis of Differential Properties


Iguratimod Impurity 11 cannot be substituted with other Iguratimod-related impurities or generic compounds due to its distinct structural features, unique degradation pathway, and specific analytical behavior. Unlike structurally similar impurities such as Iguratimod Impurity 6 (CAS 123662-92-0) or Impurity 8 (CAS 149436-41-9), Impurity 11 possesses a unique 2-oxoethyl acetamide moiety that confers different chromatographic retention characteristics and spectral properties, which are essential for its use as a specific marker in HPLC methods for purity assessment . The compound's unique formation pathway, often involving specific synthetic side reactions or hydrolytic degradation of the parent drug, means that its presence and quantification are directly linked to specific process controls or stability-indicating assays. Furthermore, the compound is supplied with detailed Certificates of Analysis (COA) and analytical data compliant with regulatory requirements, which are not interchangeable with data from other impurities . Generic substitution would compromise the accuracy of analytical methods, potentially leading to misidentification or misquantification of impurities, thereby risking regulatory non-compliance and compromising patient safety.

Quantitative Evidence for Iguratimod Impurity 11: A Comparative Analysis of Key Differentiation Parameters


Structural Distinction from Iguratimod Impurity 6 via Molecular Formula and Weight

Iguratimod Impurity 11 is structurally distinct from Iguratimod Impurity 6 (an N-acetyl impurity). The target compound has a molecular formula of C17H18N2O6S and a molecular weight of 378.4 g/mol, whereas Impurity 6 has a molecular formula of C18H16N2O6S and a molecular weight of 388.4 g/mol [1]. This difference of 10.0 g/mol (approximately 2.6%) and the absence of the chromen ring system in Impurity 11 compared to Impurity 6's chromen core structure [1] are crucial for method development. The distinct mass and structure ensure unique chromatographic retention times and mass spectral fragmentation patterns, enabling accurate identification and quantification in complex pharmaceutical matrices. The target compound's specific combination of a phenoxy group, a methylsulfonamido group, and a 2-oxoethyl acetamide side chain is not shared by Impurity 6 or other common Iguratimod impurities .

Pharmaceutical Impurity Profiling Structural Elucidation Reference Standard Characterization

Purity Specification for Regulatory Compliance: High Purity Compared to Unspecified Impurities

Iguratimod Impurity 11, as supplied by reputable vendors, typically meets a high purity specification of ≥98% as determined by HPLC . This level of purity is essential for its use as a reference standard in analytical method validation and quality control, in accordance with ICH guidelines . In contrast, unspecified impurities in Iguratimod API are generally kept below a threshold of 0.10% relative to the API, and individual specified impurities are often limited to 0.1% to 0.2% . The high purity of the reference standard allows for accurate calibration and quantification, ensuring that the actual impurity levels in drug substances or products can be reliably measured. This high purity is a key differentiator from bulk API impurities, which are present at trace levels and are not suitable for direct use as reference materials.

Quality Control Regulatory Compliance Reference Standard Purity

Stability in Acidic, Neutral, and Alkaline Solutions: A Critical Parameter for Method Development

In solution stability studies, Iguratimod Impurity 11 (sample RM-I071855) demonstrated relative stability in acidic, neutral, and alkaline solutions for up to 24 hours, with relative standard deviation (RSD) values of less than 2.0% across all pH conditions [1]. This contrasts with other Iguratimod impurities, such as sample RM-I071835, which showed significant degradation in acidic and neutral solutions (main peak area reduction of ~15% after 3 hours) and complete degradation in alkaline solution [1]. Sample RM-I071848 also exhibited rapid and complete degradation in alkaline solution [1]. The stability of Impurity 11 under these diverse conditions is a critical advantage for method development and validation, as it ensures that the reference standard remains consistent and reliable during sample preparation and analysis, thereby reducing variability and improving the accuracy of quantitative assays.

Stability Studies Forced Degradation Analytical Method Validation

Key Application Scenarios for Iguratimod Impurity 11 in Pharmaceutical Research and Quality Control


Development and Validation of Stability-Indicating HPLC Methods

The robust solution stability of Iguratimod Impurity 11 across a wide pH range, as demonstrated by an RSD of <2.0% in acidic, neutral, and alkaline solutions over 24 hours, makes it an ideal reference standard for developing and validating stability-indicating HPLC methods [1]. This stability ensures that the reference standard does not degrade during sample preparation or analysis, providing a reliable and consistent benchmark for quantifying degradation products and assessing the stability of Iguratimod drug substances and products under various stress conditions, in compliance with ICH Q1A(R2) guidelines.

Quality Control and Batch Release Testing of Iguratimod API and Finished Dosage Forms

With a high purity of ≥98% (HPLC) , Iguratimod Impurity 11 serves as a critical reference standard for the accurate quantification of this specific impurity in Iguratimod API and tablet formulations. Its use in quality control ensures that the levels of this process-related and potential degradant are maintained within the specified limits (e.g., 0.1-0.2% for individual specified impurities) . This application is essential for batch release testing, ensuring product safety and compliance with regulatory specifications as required for ANDA and DMF submissions .

Structural Elucidation and Confirmation of Unknown Impurities

The distinct molecular formula (C17H18N2O6S) and weight (378.4 g/mol) of Iguratimod Impurity 11 [2] provide a unique mass spectral signature that is invaluable for the identification and confirmation of unknown impurities in Iguratimod samples using LC-MS or GC-MS techniques. By comparing the mass spectra and retention times of unknown peaks with that of the certified reference standard, analytical scientists can confidently identify and quantify this impurity, even in complex matrices, supporting root cause analysis and process optimization.

Quote Request

Request a Quote for Iguratimod Impurity 11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.